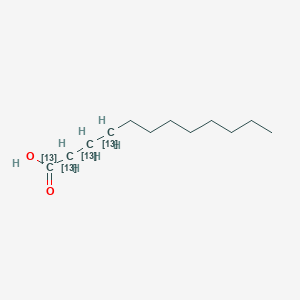

(1,2,3,4-13C4)dodecanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-13C4)dodecanoic acid typically involves the incorporation of carbon-13 isotopes into the dodecanoic acid structure. This can be achieved through several synthetic routes, including the use of labeled precursors in organic synthesis . The reaction conditions often involve standard organic synthesis techniques such as esterification, hydrolysis, and purification steps to isolate the labeled compound .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in bulk by chemical companies specializing in isotopically labeled compounds. The production process involves the use of carbon-13 labeled starting materials and follows similar synthetic routes as described above .

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,4-13C4)dodecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dodecanedioic acid.

Reduction: It can be reduced to form dodecanol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

Oxidation: Dodecanedioic acid.

Reduction: Dodecanol.

Substitution: Halogenated dodecanoic acid derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

Dodecanoic acid plays a significant role in metabolic research due to its medium-chain fatty acid (MCFA) properties. Studies have shown that MCFAs like dodecanoic acid can influence plasma ketone levels and lipid metabolism.

- Ketogenic Effects : Research indicates that dodecanoic acid can increase plasma ketone bodies, which are important for energy metabolism. In a study involving human subjects, dodecanoic acid was administered and resulted in measurable increases in plasma decanoate and ketone levels . This property makes it valuable in ketogenic diet formulations and metabolic studies focusing on energy utilization.

Food Science and Nutrition

Dodecanoic acid is naturally found in various food sources, particularly in coconut oil and palm kernel oil. Its applications in food science include:

- Flavoring and Preservation : As a component of food-grade additives, dodecanoic acid can enhance flavor profiles and act as a preservative. It is recognized for its antimicrobial properties, which help extend the shelf life of food products .

- Nutritional Supplements : Due to its rapid absorption and conversion to energy, dodecanoic acid is often included in nutritional supplements aimed at athletes or individuals on low-carbohydrate diets .

Analytical Chemistry

(1,2,3,4-13C4)dodecanoic acid serves as an important analytical standard in various chemical analyses:

- Isotope Dilution Mass Spectrometry : The isotopic labeling allows for precise quantification of dodecanoic acid in complex biological matrices. Its use as an internal standard improves the accuracy of mass spectrometric analyses .

- Environmental Monitoring : Dodecanoic acid derivatives are utilized in the detection of environmental contaminants. For instance, its isotopically labeled variants can be used to trace the pathways of fatty acids in ecological studies .

Pharmaceutical Applications

Dodecanoic acid is being explored for its potential therapeutic effects:

- Antimicrobial Properties : Its ability to disrupt microbial membranes makes it a candidate for developing new antimicrobial agents. Research is ongoing to assess its efficacy against various pathogens .

- Drug Formulation : The compound's properties as a surfactant and emulsifier facilitate the formulation of drug delivery systems that enhance bioavailability .

Industrial Applications

The industrial uses of dodecanoic acid are diverse:

- Surfactants and Emulsifiers : It is widely used in the production of surfactants for detergents and personal care products due to its emulsifying properties .

- Plastic Additives : Dodecanoic acid is also incorporated into formulations for plastics to enhance flexibility and processing characteristics.

Mecanismo De Acción

The mechanism of action of (1,2,3,4-13C4)dodecanoic acid is similar to that of dodecanoic acid. It interacts with various enzymes and metabolic pathways involved in fatty acid metabolism. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and understand its role in biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Decanoic acid-1,2,3,4-13C4

- Palmitic acid-1,2,3,4-13C4

- Myristic acid-1,2,3,4-13C4

- Arachidic acid-1,2,3,4-13C4

Uniqueness

(1,2,3,4-13C4)dodecanoic acid is unique due to its specific labeling pattern, which allows for detailed studies of its metabolic pathways. Compared to other labeled fatty acids, it provides specific insights into the metabolism of medium-chain fatty acids .

Actividad Biológica

(1,2,3,4-13C4)dodecanoic acid, also known as lauric acid labeled with carbon-13 isotopes, is a medium-chain fatty acid with significant biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Overview of this compound

Dodecanoic acid (lauric acid) is a saturated fatty acid commonly found in coconut oil and palm kernel oil. The isotopic labeling with carbon-13 allows for tracking metabolic processes in biological systems.

1. Antimicrobial Activity

Lauric acid exhibits broad-spectrum antimicrobial properties. It disrupts microbial membranes leading to cell lysis and death. Studies have shown that lauric acid can effectively inhibit the growth of various pathogens including bacteria and fungi by increasing membrane permeability .

2. Antitumor Effects

Research indicates that lauric acid can affect the viability of cancer cells such as breast and liver cancer cells. It operates through several pathways:

- PI3K/AKT Pathway : Lauric acid increases the expression of the CDK inhibitor p21Cip1/WAF1 while downregulating EGFR signaling, promoting apoptosis in cancer cells .

- Morphological Changes : In treated cancer cells, significant changes such as membrane blebbing and nuclear condensation were observed at higher concentrations .

3. Liver Protection

Lauric acid has been shown to protect against ethanol-induced liver toxicity. It helps neutralize superoxides and prevents lipid peroxidation, thus preserving liver function .

4. Neuroprotective Effects

This fatty acid contributes to maintaining neural health by preserving cellular redox balance and supporting mitochondrial function, which is crucial in preventing neuroinflammation .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of lauric acid allows it to integrate into lipid membranes, altering their integrity and function.

- Signaling Pathways : It influences various signaling pathways such as PI3K/AKT and MAPK pathways that are critical for cell growth and survival.

- Gene Regulation : Lauric acid modulates the expression of genes involved in cell cycle regulation and apoptosis.

Case Study 1: Antitumor Activity

In a study examining the effects of lauric acid on HepG2 cells (liver cancer), treatment resulted in a significant reduction in cell viability and induced apoptosis through the downregulation of EGFR signaling. The study reported a decrease in EGFR expression by 1.33 to 1.58-fold when treated with doses ranging from 30 to 50 mg/mL .

Case Study 2: Antimicrobial Efficacy

A comprehensive analysis demonstrated that lauric acid's antimicrobial activity extends to multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial membranes leading to increased permeability and eventual cell death .

Data Tables

Propiedades

IUPAC Name |

(1,2,3,4-13C4)dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-BMHINFNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745701 | |

| Record name | (1,2,3,4-~13~C_4_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-14-2 | |

| Record name | (1,2,3,4-~13~C_4_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.